molecular formula C10H10ClNO4 B2381856 Ethyl 2-(4-chloro-3-nitrophenyl)acetate CAS No. 745053-53-6

Ethyl 2-(4-chloro-3-nitrophenyl)acetate

Cat. No.: B2381856
CAS No.: 745053-53-6
M. Wt: 243.64
InChI Key: FGVWGMBEACNSAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Substitution Reactions

  • Synthesis of Derivatives : Chlorobenzenes like Ethyl 2-(4-chloro-3-nitrophenyl)acetate can undergo smooth nucleophilic substitution, leading to the synthesis of oxindole and indole derivatives, which have significant pharmaceutical applications (Grob & Weißbach, 1961).

Catalytic Hydrogenation

  • Formation of Cyclic Hydroxamic Acids : Catalytic hydrogenation of derivatives of this compound can yield compounds like 4-hydroxy-2,3-dioxo-1,4-benzoxazine, which are important in the synthesis of natural cyclic hydroxamic acids (Hartenstein & Sicker, 1993).

Carbene Insertion Reactions

  • Synthesis of Bioactive Compounds : The synthesis of derivatives through carbene insertion, catalyzed by rhodium(II) acetate, results in new building blocks for pharmaceuticals (Trstenjak, Ilaš, & Kikelj, 2013).

Nitration and Bromination Reactions

  • Formation of Nitrophenyl-Derivatives : Nitration and bromination reactions of related compounds can lead to the formation of various nitrophenyl-acetic acid derivatives, which have potential applications in organic synthesis and drug development (Khlebnikov & Kostikov, 1984).

Reduction Cyclization

  • Synthesis of Hydroxycarbostyrils : Employing reduction cyclization techniques on compounds like this compound can lead to the creation of hydroxycarbostyrils, which are valuable in the development of new medicinal compounds (McCord et al., 1985).

General Basic Catalysis

  • Catalysis of Ester Hydrolysis : This compound can be involved in the catalysis of ester hydrolysis, an important reaction in various biochemical and pharmaceutical processes (Bender & Turnquest, 1957).

Synthesis of Ureas

  • From Carboxylic Acids : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement is used for synthesizing ureas from carboxylic acids, useful in drug design and development (Thalluri, Manne, Dev, & Mandal, 2014).

Anticancer Agent Synthesis

Properties

IUPAC Name

ethyl 2-(4-chloro-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVWGMBEACNSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.